DAPI dilactate

描述

DAPI dilactate, also known as 4’,6-diamidino-2-phenylindole dilactate, is a blue fluorescent dye that preferentially binds to double-stranded deoxyribonucleic acid (DNA). It is widely used in fluorescence microscopy, flow cytometry, and other techniques to stain and visualize nuclei in cells. The compound is known for its high affinity for adenine-thymine-rich regions in the minor groove of DNA, resulting in a significant fluorescence enhancement upon binding .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of DAPI dilactate involves the reaction of 2-phenylindole with phosgene to form 2-phenylindole-6-carbonyl chloride. This intermediate is then reacted with ammonia to yield 4’,6-diamidino-2-phenylindole. The final step involves the formation of the dilactate salt by reacting 4’,6-diamidino-2-phenylindole with lactic acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques .

化学反应分析

Types of Reactions: DAPI dilactate primarily undergoes binding interactions rather than traditional chemical reactions. It binds to DNA through intercalation and minor groove binding, facilitated by its planar structure and positive charge .

Common Reagents and Conditions: The binding of this compound to DNA is typically carried out in aqueous solutions, often in the presence of phosphate-buffered saline (PBS) or other buffers to maintain physiological pH. The compound can be excited using ultraviolet light sources, such as xenon or mercury-arc lamps .

Major Products Formed: The major product formed from the interaction of this compound with DNA is the DAPI-DNA complex, which exhibits enhanced fluorescence properties. This complex is used for various analytical and imaging applications .

科学研究应用

Nuclear Staining in Fluorescence Microscopy

DAPI dilactate is predominantly used as a nuclear counterstain in fluorescence microscopy. Its blue fluorescence provides a stark contrast against other fluorescent labels (green, yellow, or red), allowing for clear visualization of cell nuclei. This application is crucial in multicolor imaging techniques where distinguishing between different cellular components is necessary .

Cell Cycle Analysis

The compound is extensively employed in cell cycle studies. By staining cells with this compound and analyzing them via flow cytometry or fluorescence microscopy, researchers can identify and quantify various phases of the cell cycle (G1, S, G2/M). This capability aids in understanding cell proliferation and the effects of various treatments on cell cycle progression .

Chromosome Staining

This compound demonstrates excellent specificity for chromosome staining. It reveals distinct banding patterns, which are essential for karyotyping and studying chromosomal abnormalities. The dye's affinity for AT-rich regions enhances its effectiveness in this application .

Detection of Mycoplasma

This compound has been shown to detect mycoplasma contamination in cell cultures. The ability to visualize these contaminants at low concentrations makes it a valuable tool for maintaining culture integrity .

High-Content Screening

In high-content screening assays, this compound is used to quantify DNA content and assess cellular morphology across large sample sizes. This application is pivotal in drug discovery and toxicology studies where cellular responses need to be quantitatively analyzed .

Comparative Advantages

| Feature | This compound | DAPI Dihydrochloride |

|---|---|---|

| Solubility | Higher water solubility | Lower solubility |

| Fluorescence Intensity | Comparable fluorescence enhancement | Comparable fluorescence enhancement |

| Cell Permeability | More suitable for fixed cells | Primarily used for fixed cells |

| Applications | Broad applications including live-cell imaging | Limited to fixed cells |

The enhanced solubility of this compound makes it preferable for preparing stock solutions and conducting experiments that require aqueous environments .

Case Study 1: Visualization of Cell Nuclei

In a study examining the effects of a novel drug on cancer cells, researchers utilized this compound to visualize nuclei after treatment. The results indicated significant changes in nuclear morphology, which correlated with cell cycle arrest.

Case Study 2: Mycoplasma Detection

A laboratory implemented this compound staining to monitor mycoplasma contamination across multiple cell lines. The study demonstrated that this compound could effectively identify low levels of contamination that conventional methods failed to detect.

作用机制

The mechanism of action of DAPI dilactate involves its intercalation between the bases of DNA and binding to the minor groove, particularly in adenine-thymine-rich regions. This binding is facilitated by the positive charge of this compound, which attracts the negatively charged phosphate groups of DNA. The binding results in a significant fluorescence enhancement, making it a valuable tool for visualizing and quantifying DNA .

相似化合物的比较

Similar Compounds:

- DAPI dihydrochloride

- Hoechst 33258

- Hoechst 33342

- Propidium iodide

Comparison: DAPI dilactate is unique in its high water solubility compared to DAPI dihydrochloride, making it more suitable for certain applications. Hoechst dyes, such as Hoechst 33258 and Hoechst 33342, also bind to the minor groove of DNA but have different spectral properties and binding affinities. Propidium iodide, on the other hand, is a red fluorescent dye that intercalates into DNA but is impermeable to live cells, making it useful for distinguishing between live and dead cells .

This compound stands out due to its strong fluorescence enhancement upon binding to DNA and its versatility in various biological and analytical applications.

生物活性

DAPI dilactate, or 4',6-Diamidino-2-Phenylindole dilactate, is a fluorescent nucleic acid stain widely used in molecular biology for its ability to selectively bind to double-stranded DNA (dsDNA). This article explores the biological activity of this compound, focusing on its binding properties, fluorescence characteristics, applications in various biological studies, and relevant research findings.

This compound is known for its strong affinity for the minor groove of dsDNA, particularly in adenine-thymine (A-T) rich regions. Upon binding to DNA, DAPI exhibits a significant increase in fluorescence—approximately 20-fold—due to the displacement of water molecules from the minor groove. This results in a fluorescence emission maximum at around 460 nm when excited by ultraviolet light . In contrast, when DAPI binds to RNA, it emits at a longer wavelength (500 nm) with a lower quantum yield .

Table 1: Fluorescence Characteristics of this compound

| Property | Value |

|---|---|

| Molecular Weight | 457.49 g/mol |

| Emission Maximum | 460 nm (dsDNA) |

| Emission Maximum (RNA) | 500 nm |

| Fluorescence Enhancement | ~20-fold |

Applications in Biological Research

This compound serves multiple purposes in biological research:

- Nuclear Staining : It is primarily used as a nuclear counterstain in fluorescence microscopy and flow cytometry due to its ability to stain nuclei without significant cytoplasmic labeling .

- Cell Cycle Analysis : DAPI is effective for identifying various phases of the cell cycle by differentiating between live and fixed cells .

- In Situ Hybridization : It can be used alongside other fluorescent probes for multicolor imaging techniques .

- Antimicrobial Activity : Research has indicated that DAPI exhibits antifungal, antibacterial, and antiviral properties, making it a compound of interest beyond its use as a fluorescent dye .

Study on Antitrypanosomal Activity

A study explored the synthesis and biological activity of DAPI analogues, including modifications to enhance their efficacy against Trypanosoma brucei, the causative agent of sleeping sickness. The research demonstrated that certain derivatives exhibited superior in vitro and in vivo antitrypanosomal activity compared to DAPI itself. Notably, some compounds achieved 100% cure rates in infected mice at low doses .

Whole Mount Imaging Techniques

Another study utilized this compound for whole mount nuclear fluorescent imaging in embryos. The protocol involved staining embryos with a diluted DAPI solution (10 nM) and demonstrated the effectiveness of this compound for visualizing nuclear structures in developmental biology studies .

Comparative Analysis with Other Stains

This compound is often compared with other nuclear stains such as Hoechst dyes. While both stains are used for similar applications, DAPI is less membrane-permeant and typically requires fixed cells for effective staining. Hoechst dyes are more versatile for live cell applications but may exhibit higher cytotoxicity. The following table summarizes key differences:

Table 2: Comparison of Nuclear Stains

| Feature | This compound | Hoechst |

|---|---|---|

| Membrane Permeability | Less permeant | More permeant |

| Preferred Application | Fixed cells | Live or fixed cells |

| Fluorescence Emission | 460 nm | 461 nm |

| Cytotoxicity | Lower | Higher |

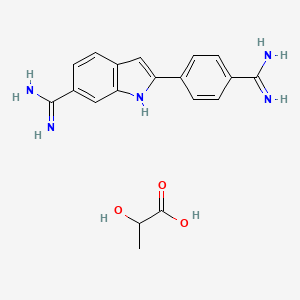

属性

IUPAC Name |

2-(4-carbamimidoylphenyl)-1H-indole-6-carboximidamide;2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5.C3H6O3/c17-15(18)10-3-1-9(2-4-10)13-7-11-5-6-12(16(19)20)8-14(11)21-13;1-2(4)3(5)6/h1-8,21H,(H3,17,18)(H3,19,20);2,4H,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCAUPANIXBMNIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)O.C1=CC(=CC=C1C2=CC3=C(N2)C=C(C=C3)C(=N)N)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40715388 | |

| Record name | 2-Hydroxypropanoic acid--2-(4-carbamimidoylphenyl)-1H-indole-6-carboximidamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40715388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28718-91-4 | |

| Record name | Propanoic acid, 2-hydroxy-, compd. with 2-[4-(aminoiminomethyl)phenyl]-1H-indole-6-carboximidamide (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28718-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC240892 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240892 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxypropanoic acid--2-(4-carbamimidoylphenyl)-1H-indole-6-carboximidamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40715388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。